![molecular formula C24H27NO3 B1200902 Dioncophylline A](/img/structure/B1200902.png)
Dioncophylline A
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Overview
Description
Dioncophylline A is an isoquinoline alkaloid that is the biaryl resulting from substitution of the hydrogen at the 7-position of (1R,3R)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol by a 4,5-dimethoxy-2-methylnaphthalen-1-yl group. It is a naphthylisoquinoline alkaloid isolated from the roots and stem barks of Triphyophyllum peltatum and exhibits antifungal, antimalarial, antineoplastic and molluscicidal activites. It has a role as an antimalarial, an antifungal agent, a molluscicide and a metabolite. It is an isoquinoline alkaloid, a member of methylnaphthalenes, a methoxynaphthalene, a member of isoquinolines and a biaryl.
Scientific Research Applications
Antifeedant and Growth Retarding Activity
Dioncophylline A has demonstrated significant antifeedant activity against larvae of the polyphagous herbivore Spodoptera littoralis. Studies have shown high mortality rates and growth reduction in larvae fed on a diet containing dioncophylline A. The alkaloid's effects include an increase in the larval period, reduced larval weight gain, and a decrease in the amount of diet consumed, indicating its potential as a natural pest control agent (Bringmann, Gramatzki, Grimm, & Proksch, 1992).
Larvicidal Activity Against Malaria Vectors
Dioncophylline A has shown promising larvicidal activity against the malaria vector Anopheles stephensi. The alkaloid's effectiveness is particularly notable in younger larval stages, with low LC50 values, suggesting its potential use in malaria control (François et al., 1996).
Structure-Activity Relationships
Investigations into the structure-activity relationships of dioncophylline A have indicated that certain modifications can enhance its growth-retarding effects on herbivorous insects. This research aids in understanding the functional groups critical for the alkaloid's bioactivity and paves the way for developing more effective insecticidal agents (Bringmann, Holenz, Wiesen, Nugroho, & Proksch, 1997).
Cytotoxicity Against Human Tumor Cell Lines
Research has also explored the cytotoxicity of dioncophylline A against various human tumor cell lines. This highlights the potential therapeutic applications of the alkaloid in cancer treatment (Hallock et al., 1995).
Antimalarial Activity
Dioncophylline A has demonstrated significant activity against the malaria parasite Plasmodium falciparum. Its effectiveness against both chloroquine-sensitive and resistant strains suggests its potential as a new antimalarial agent (François et al., 1997).
Molluscicidal Properties
The alkaloid has also been identified as a new structural type of molluscicidal compounds, indicating its potential application in controlling mollusk populations that are pests or vectors of disease (Bringmann, Holenz, Assi, Zhao, & Hostettmann, 1996).
properties
Product Name |
Dioncophylline A |
---|---|
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C24H27NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-11,14-15,25-26H,12H2,1-5H3/t14-,15-/m1/s1 |
InChI Key |
MXIZZLBQRBAZEX-HUUCEWRRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
Canonical SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
synonyms |
dioncophylline A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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